molecular formula C15H19N5 B11083544 (1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

Cat. No.: B11083544
M. Wt: 269.34 g/mol
InChI Key: SIEYPLBBVFUPJU-LVMDTKJSSA-N
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Description

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide is a complex organic compound characterized by its unique structure, which includes an amino group, a diazenyl group, a piperidino ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide typically involves multiple steps, including the formation of the diazenyl group and the incorporation of the piperidino ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide involves its interaction with specific molecular targets and pathways. The diazenyl group may participate in redox reactions, while the piperidino ring can interact with various receptors or enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.

    Steviol glycosides: Compounds with similar structural complexity but different biological activities.

Uniqueness

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide is unique due to its combination of functional groups and the presence of the diazenyl and piperidino moieties

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

InChI

InChI=1S/C15H19N5/c1-12-5-7-13(8-6-12)18-19-14(11-16)15(17)20-9-3-2-4-10-20/h5-8,17-18H,2-4,9-10H2,1H3/b17-15?,19-14+

InChI Key

SIEYPLBBVFUPJU-LVMDTKJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCC2

solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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